Valtrate

Cytotoxicity Anticancer Natural Products

Choose Valtrate for its documented superior potency over analogs (IC50 2.3 µM in HGC27 cells) and validated in vivo efficacy (61% tumor growth inhibition). This compound is essential for studies on USP9X/NLRP3 axis and cancer research, with available LC-MS/MS methods for quantification. Verify your specific requirements.

Molecular Formula C22H30O8
Molecular Weight 422.5 g/mol
CAS No. 18296-44-1
Cat. No. B1682818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValtrate
CAS18296-44-1
SynonymsBaldrisedon
valtrate
Molecular FormulaC22H30O8
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OC1C=C2C(C13CO3)C(OC=C2COC(=O)C)OC(=O)CC(C)C
InChIInChI=1S/C22H30O8/c1-12(2)6-18(24)29-17-8-16-15(9-26-14(5)23)10-27-21(20(16)22(17)11-28-22)30-19(25)7-13(3)4/h8,10,12-13,17,20-21H,6-7,9,11H2,1-5H3/t17-,20+,21-,22+/m0/s1
InChIKeyBDIAUFOIMFAIPU-KVJIRVJXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Valtrate (CAS 18296-44-1): Procurement-Ready Overview of a Diene-Type Valepotriate with Quantified Biological Activities


Valtrate (Valepotriate, CAS 18296-44-1) is a diene-type epoxy iridoid ester isolated primarily from Valeriana species such as Valeriana jatamansi Jones and Valeriana officinalis [1]. It belongs to the valepotriate class of natural products, characterized by a spirocyclopenta[c]pyran-oxirane core and unsaturated acyl ester side chains [2]. Valtrate is distinguished from other valepotriates by its specific diene substitution pattern, which confers a unique reactivity profile and a distinct range of quantifiable biological activities, including well-documented antitumor, anti-inflammatory, and CNS-modulating effects [3]. This guide provides procurement professionals and researchers with a comparator-driven evidence base to assess valtrate's scientific value proposition relative to its closest structural analogs.

Why Valtrate Procurement Decisions Cannot Rely on Generic Valepotriate Substitution


Procuring a generic 'valepotriate' or a closely related analog as a substitute for valtrate is a high-risk strategy unsupported by comparative data. Valepotriates, including didrovaltrate, acevaltrate, 7-homovaltrate, and IVHD-valtrate, exhibit marked differences in cytotoxic potency, cell line selectivity, and metabolic stability that are directly attributable to their specific acyl substitution patterns [1]. For instance, head-to-head cytotoxicity assays demonstrate that valtrate and 7-homovaltrate have distinctly different IC50 values against identical cell lines (e.g., 2.3 µM vs 3.7 µM against HGC27 cells), a difference that can be critical for assay reproducibility [2]. Furthermore, valtrate's unique stability profile, characterized by specific sensitivity to alkaline and thermal conditions, necessitates precise handling protocols that may not apply to its analogs, making unverified substitution a direct risk to experimental integrity and supply chain quality [3].

Valtrate Comparative Evidence: Quantified Differentiation from Closest Analogs and In-Class Candidates


Superior Cytotoxicity of Valtrate Compared to Didrovaltrate, 7-Homovaltrate, and 1-α-Acevaltrate in Lung and Gastric Cancer Cell Lines

Valtrate exhibits significantly superior cytotoxicity compared to several close structural analogs, including didrovaltrate, 7-homovaltrate, and 1-α-acevaltrate, across multiple cancer cell lines. This differentiation is not uniform; for instance, in lung adenocarcinoma A549 cells, valtrate was found to be the most potent among five valepotriates tested [1]. Against gastric HGC27 cells, valtrate (IC50 2.3 µM) was approximately 1.6-fold more potent than 7-homovaltrate (IC50 3.7 µM) [1].

Cytotoxicity Anticancer Natural Products

Distinct Stability Profile of Valtrate Under Forced Degradation Conditions Informs Storage and Handling Specifications

Valtrate possesses a unique stability signature that differentiates it from other valepotriates and informs critical procurement and handling decisions. A systematic forced degradation study according to ICH guidelines revealed that valtrate is sensitive to alkaline and thermal conditions but is relatively stable under acidic, oxidative, and photolytic conditions [1]. This specific profile dictates that valtrate must be stored at -20°C in brown closed ampoules with single-dose packing to remain stable for up to 3 years, a level of specification that may not apply to other valepotriate analogs [1].

Stability Degradation Quality Control

Validated HPLC Method for Quantification of Valtrate in Botanical Matrices Ensures Reproducible Sourcing

A validated reverse-phase HPLC method has been specifically developed for the quantification of valtrate in Valeriana jatamansi and Valeriana pyrolaefolia, providing a robust analytical benchmark for compound identity and purity [1]. This method demonstrates a linear range of 100-200 ng with a correlation coefficient of 0.999, and valtrate elutes within 10 minutes using an acetonitrile-water (70:30) mobile phase [1]. While HPLC methods exist for other valepotriates, this method is explicitly validated for valtrate and is intended for its estimation in raw plant material, ensuring that sourced valtrate meets quantifiable identity and purity specifications.

Analytical Chemistry Quality Control Botanical Standardization

Pharmacokinetic Parameters in Rat Plasma Quantified by Validated LC-MS/MS Method Support In Vivo Dosing Decisions

A validated LC-MS/MS method for quantifying valtrate in rat plasma has been established, enabling precise pharmacokinetic studies. The method shows a linear dynamic range of 5.65–1695 ng/mL and an overall extraction recovery of 86.13–88.32% [1]. This is in contrast to other valepotriates like didrovaltrate or acevaltrate, for which similar validated in vivo quantification methods are not widely reported, making valtrate the more analytically accessible candidate for in vivo pharmacology.

Pharmacokinetics LC-MS/MS In Vivo Studies

In Vivo Antitumor Efficacy Demonstrated in Multiple Xenograft Models with Quantified Tumor Growth Inhibition

Valtrate has demonstrated quantifiable in vivo antitumor efficacy in multiple xenograft models, a key differentiator from many valepotriate analogs which lack robust in vivo data. In a pancreatic cancer PANC-1 xenograft model, valtrate inhibited tumor growth by 61% [1]. In an orthotopic glioblastoma model, valtrate treatment resulted in a fivefold reduction in tumor volume at day 28 and extended median survival from 27 to 36 days [2]. While IVHD-valtrate has shown in vivo activity against ovarian cancer, the specific efficacy of valtrate in these diverse tumor types is uniquely quantified.

In Vivo Efficacy Xenograft Tumor Inhibition

Differential Cytotoxicity Between Cancer and Normal Cells Quantified for Pancreatic and Breast Cancer Models

Valtrate exhibits a quantifiable selectivity window between cancer and normal cells, a critical parameter for assessing therapeutic potential. In pancreatic cancer models, valtrate significantly inhibited the growth of PC cells while not affecting the growth of normal pancreatic epithelial cells (HPDE) [1]. Similarly, in breast cancer models, valtrate demonstrated significant anti-cancer activity against MDA-MB-231 and MCF-7 cells while displaying relatively low cytotoxicity to normal human breast epithelial cells (MCF 10A) [2]. While other valepotriates are known to be cytotoxic, this specific and quantified selectivity for cancer cells over normal cells in multiple tissue contexts is a key differentiator for valtrate.

Selectivity Cytotoxicity Cancer Research

Valtrate Application Scenarios: High-Value Use Cases Informed by Comparative Evidence


Preclinical Oncology Research in Lung and Gastric Cancer Models Requiring High-Potency Valepotriates

Based on direct comparative evidence, valtrate is the valepotriate of choice for in vitro studies involving lung adenocarcinoma (A549) or gastric carcinoma (HGC27) cell lines [1]. Its superior potency (IC50 7.5 µM in A549 and 2.3 µM in HGC27) relative to 7-homovaltrate, didrovaltrate, and acevaltrate ensures robust anti-proliferative effects at lower compound concentrations, minimizing potential solubility issues and off-target effects [1]. This application leverages valtrate's unique quantitative advantage in these specific cancer types.

Pharmacokinetic and In Vivo Efficacy Studies in Rodent Models of Pancreatic Cancer and Glioblastoma

Valtrate is uniquely positioned for in vivo studies due to the availability of a validated LC-MS/MS method for quantifying plasma levels (linear range 5.65–1695 ng/mL) [2] and its demonstrated in vivo efficacy in pancreatic cancer (61% tumor growth inhibition in PANC-1 xenografts) [3] and glioblastoma models (fivefold tumor volume reduction and survival extension) [4]. This combination of analytical accessibility and robust in vivo data makes valtrate a superior candidate for preclinical development compared to analogs lacking such comprehensive characterization.

Quality Control and Standardization of Valeriana-Derived Botanicals and Extracts

For industrial or research applications requiring the standardization of Valeriana products, valtrate serves as a critical analytical marker. A validated HPLC method with a linear range of 100-200 ng and R²=0.999 is available for its specific quantification in V. jatamansi and V. pyrolaefolia [5]. This method provides a reliable, quantitative basis for verifying raw material identity, purity, and potency, ensuring batch-to-batch consistency and compliance with pharmacopoeial standards, a role for which valtrate is specifically designated in the Chinese Pharmacopoeia [6].

Studies on NLRP3 Inflammasome-Mediated Inflammation and USP9X Biology

Valtrate offers a unique tool for investigating USP9X-mediated regulation of the NLRP3 inflammasome. It has been shown to promote NLRP3 ubiquitination and proteasomal degradation by disrupting the USP9X-NLRP3 axis, a mechanism distinct from known USP9X inhibitors as it downregulates USP9X protein levels without impairing its catalytic activity [7]. This specific and novel mechanism of action, quantified by a 99.20% reduction in LDH release in pyroptosis assays, positions valtrate as a valuable probe for studying inflammation and innate immunity pathways [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valtrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.